

Application Notes and Protocols for D-Glucose-¹³C₂ in NMR Spectroscopy

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Compound of Interest

Compound Name: D-Glucose-13C-2

Cat. No.: B12419836

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Introduction

Stable isotope tracing using D-Glucose labeled with Carbon-13 (¹³C) is a powerful technique for quantitatively assessing the activity of metabolic pathways, providing critical insights into cellular physiology in both healthy and diseased states.^{[1][2]} D-Glucose-¹³C₂, particularly [1,2-¹³C₂]D-Glucose, is a valuable tracer for delineating the contributions of glycolysis and the Pentose Phosphate Pathway (PPP) to cellular metabolism.^{[1][2][3]} By tracking the incorporation of the ¹³C labels into downstream metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can elucidate metabolic reprogramming in various contexts, including cancer and neuroinflammatory diseases. This non-destructive technique provides detailed information on the chemical environment of the ¹³C nucleus, allowing for precise tracking of the labeled carbon as it is incorporated into various metabolites.

This document provides detailed protocols for the use of D-Glucose-¹³C₂ in metabolic flux analysis, from cell culture to NMR data acquisition and analysis.

Key Applications

- Metabolic Flux Analysis: Quantitatively measure the flow of metabolites through central carbon metabolism, including glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.

- Cancer Metabolism: Investigate the Warburg effect and other metabolic alterations in cancer cells to identify potential therapeutic targets.
- Neurobiology: Study neuronal metabolism and the metabolic changes associated with neuroinflammatory and neurodegenerative diseases.
- Drug Development: Assess the mechanism of action of drugs that target metabolic pathways.

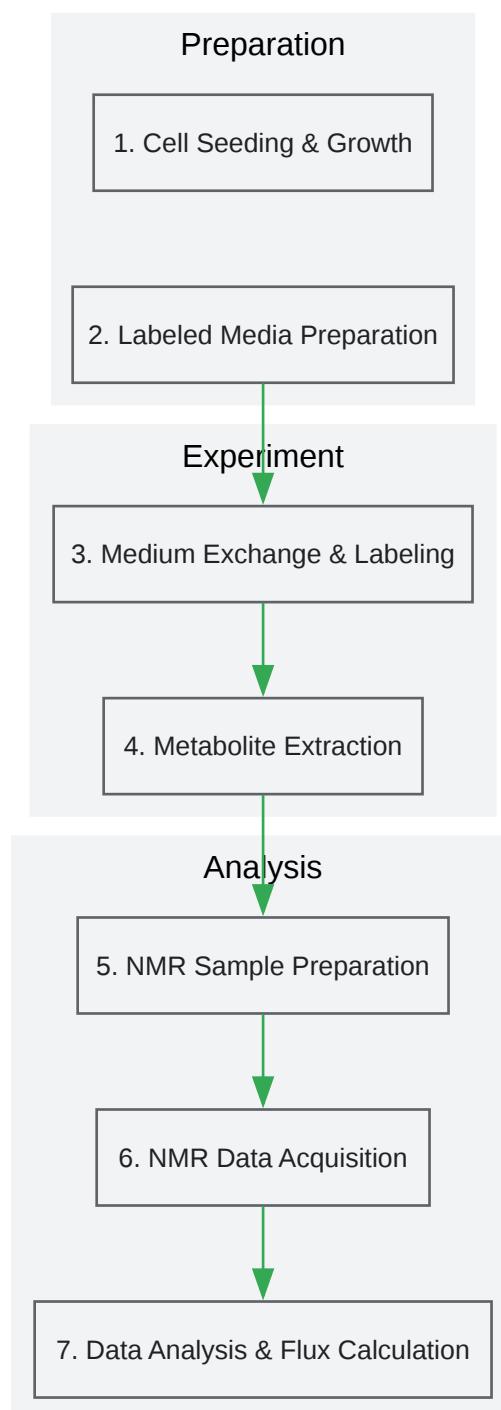
Principle of [1,2-¹³C₂]D-Glucose Tracing

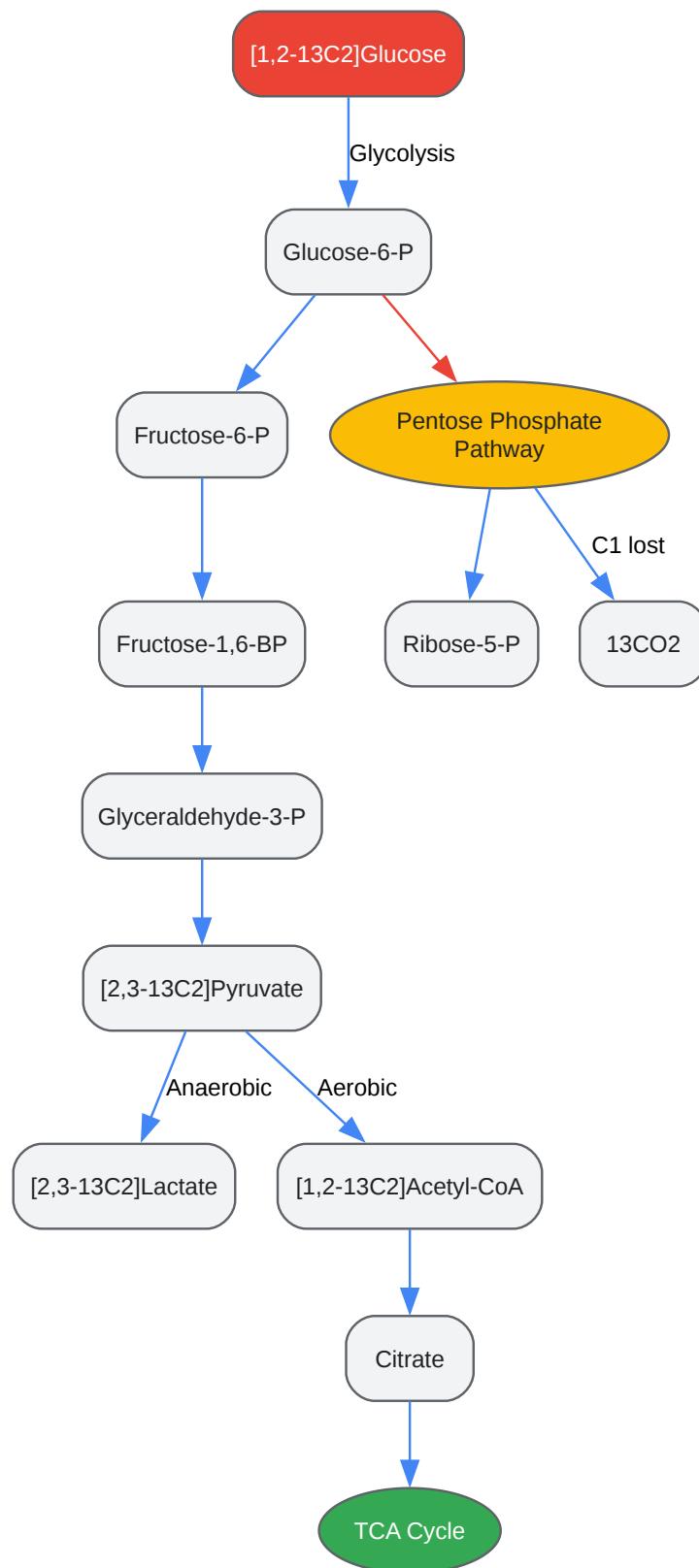
The specific positioning of the ¹³C labels at the C1 and C2 positions of glucose allows for the differentiation of its metabolic fate.

- Glycolysis: Metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of pyruvate and subsequently lactate that are labeled on two adjacent carbons (M+2).
- Pentose Phosphate Pathway (PPP): When [1,2-¹³C₂]glucose enters the oxidative PPP, the C1 carbon is lost as CO₂. The resulting pentose phosphates, and any subsequently reformed hexose phosphates, will have a different labeling pattern. This allows for the determination of the relative flux through the PPP versus glycolysis by analyzing the labeling patterns of downstream metabolites.

Experimental Workflow

The general workflow for a D-Glucose-¹³C₂ tracing experiment involves several key steps, from cell culture to data analysis.



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References

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- 3. Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
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